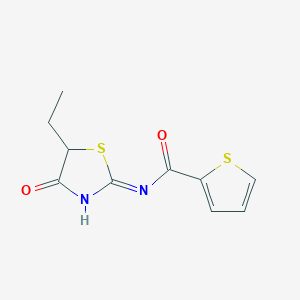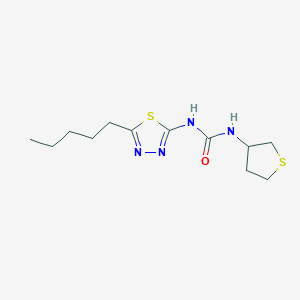![molecular formula C18H18IN3O4 B6013866 3-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide](/img/structure/B6013866.png)
3-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide is a complex organic compound characterized by its unique structural features. This compound contains a hydrazinecarbonyl group linked to a 4-hydroxy-3-methoxyphenyl moiety and an iodophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazinecarboxamide under acidic conditions to form the intermediate hydrazone.
Coupling Reaction: The intermediate hydrazone is then coupled with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazinecarbonyl group can yield corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound’s structural features suggest potential pharmacological properties. Research may investigate its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where oxidative stress and inflammation are involved.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the compound.
4-Iodobenzoyl chloride: Another precursor used in the coupling reaction.
Hydrazinecarboxamide: A key reagent in the condensation reaction.
Uniqueness
The uniqueness of 3-{N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide lies in its combination of functional groups and structural features. The presence of both hydroxy and methoxy groups, along with the iodophenyl moiety, provides a versatile platform for chemical modifications and the exploration of diverse biological activities.
Eigenschaften
IUPAC Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O4/c1-26-16-10-12(2-7-15(16)23)11-20-22-18(25)9-8-17(24)21-14-5-3-13(19)4-6-14/h2-7,10-11,23H,8-9H2,1H3,(H,21,24)(H,22,25)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGJZUMWZTFRP-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2-phenylethyl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6013784.png)

![4-[3-(4-morpholinylcarbonyl)-1-piperidinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6013801.png)
![7-(2-chloro-6-fluorobenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013811.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B6013817.png)

![1-[3-(1H-1,2,4-triazol-5-yl)benzoyl]-3-piperidinecarbonitrile](/img/structure/B6013826.png)
![2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6013832.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6013842.png)
![N-(2-fluorophenyl)-3-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6013845.png)
![2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B6013849.png)
![1-(2,4-Dichlorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6013863.png)
![5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6013868.png)
![N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)propan-1-amine](/img/structure/B6013872.png)
